![molecular formula C6H3BrIN3 B1144082 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-69-0](/img/structure/B1144082.png)
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of pyrazolopyridine derivatives. One common method includes the use of bromine and iodine as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
科学研究应用
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Material Science: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds in the pyrazolopyridine family:
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with the bromine atom at a different position.
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another isomer with the bromine atom at the 6-position.
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .
属性
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLVFGSMYLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
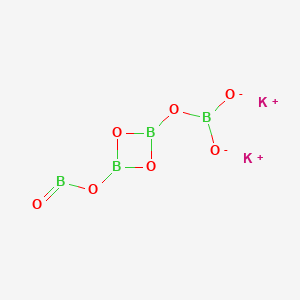

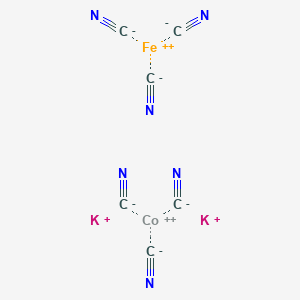
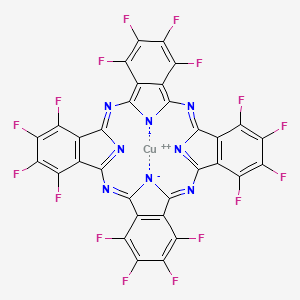

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

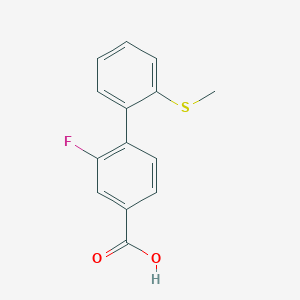
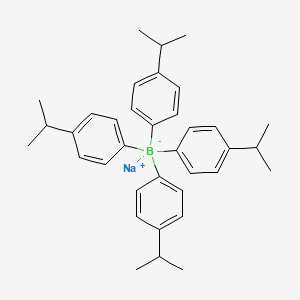
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
